molecular formula C14H11BrClNOS B3052029 N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide CAS No. 38007-83-9

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide

Cat. No.: B3052029
CAS No.: 38007-83-9
M. Wt: 356.7 g/mol
InChI Key: XFPUYASHEGDWCI-UHFFFAOYSA-N
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Description

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide is a chemical compound with the molecular formula C14H11BrClNOS. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a bromophenyl group, a sulfanyl group, and a chloroacetamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide typically involves the reaction of 4-bromothiophenol with 4-chloroacetylphenylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield. The final product is purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New amide or thioether derivatives.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Phenyl derivatives.

Scientific Research Applications

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiproliferative properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and bacterial infections.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of essential bacterial components, leading to cell death. In anticancer applications, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a thiazole ring instead of a sulfanyl group.

    N-(4-(4-bromophenyl)sulfonyl)phenylacetamide: Contains a sulfonyl group instead of a sulfanyl group.

    N-(4-(4-bromophenyl)phenyl)-2-chloroacetamide: Lacks the sulfanyl group.

Uniqueness

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[4-(4-bromophenyl)sulfanylphenyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNOS/c15-10-1-5-12(6-2-10)19-13-7-3-11(4-8-13)17-14(18)9-16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPUYASHEGDWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367871
Record name N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38007-83-9
Record name N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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